![molecular formula C7H12ClN3O3S B13213144 2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride](/img/structure/B13213144.png)
2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a triazole ring, an ethyl group, a methyl group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride exerts its effects involves the sulfonylation of target molecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to the formation of covalent bonds. This modification can alter the activity, stability, or localization of the target molecules, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)benzenesulfonamide: Similar structure but with a pyrroline ring instead of a triazole ring.
Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate: Contains a triazole ring but with different substituents and functional groups.
Uniqueness
2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a triazole ring and a sulfonyl chloride group allows for versatile chemical modifications and interactions with biological targets.
Biological Activity
The compound 2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride (CAS Number: 2059975-20-9) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on various studies and findings.
The molecular formula of the compound is C7H12ClN3O3S with a molecular weight of 253.71 g/mol . It features a sulfonyl chloride functional group, which is known for its reactivity and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of triazole derivatives with sulfonyl chlorides. The specific synthetic pathway has not been extensively documented in the literature but is likely to involve standard organic synthesis techniques such as nucleophilic substitution.
Anticancer Activity
Recent studies have focused on the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Table 1: Summary of Biological Activity Studies
Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
MCF-7 | 14.8 | Induces apoptosis via p53 upregulation | |
A549 | 18.3 | Cell cycle arrest at G2/M phase | |
SW480 | 15.0 | Inhibits tubulin polymerization |
These studies indicate that triazole derivatives can induce apoptosis and halt the cell cycle in various cancer cell lines, suggesting that they may serve as effective chemotherapeutic agents.
The biological activity of triazole compounds often involves:
- Induction of Apoptosis : Many studies have shown that these compounds can activate apoptotic pathways through the upregulation of pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : The ability to arrest the cell cycle at specific phases (G2/M) has been demonstrated in several studies, indicating a potential for these compounds to hinder cancer cell proliferation effectively.
Additional Biological Activities
In addition to anticancer properties, some triazole derivatives exhibit antibacterial and antifungal activities. Their sulfonamide moieties enhance their interaction with biological targets such as enzymes involved in metabolic pathways.
Case Studies
A detailed investigation into the structure–activity relationship (SAR) of similar compounds has revealed that modifications at specific positions on the triazole ring can significantly enhance biological activity. For instance:
- Modification at Position 3 : Increasing alkyl chain length has been associated with improved potency against certain cancer cell lines.
- Substituents on the Sulfonamide Group : Variations in the sulfonamide substituents can alter solubility and bioavailability, impacting overall efficacy.
Properties
Molecular Formula |
C7H12ClN3O3S |
---|---|
Molecular Weight |
253.71 g/mol |
IUPAC Name |
2-(3-ethyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H12ClN3O3S/c1-3-6-9-11(7(12)10(6)2)4-5-15(8,13)14/h3-5H2,1-2H3 |
InChI Key |
GUQLWXOMDONBFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)N1C)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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